![molecular formula C15H16F3N3O2 B2443391 N-[3-(1H-imidazol-1-yl)propyl]-4-(2,2,2-trifluoroethoxy)benzenecarboxamide CAS No. 866153-64-2](/img/structure/B2443391.png)

N-[3-(1H-imidazol-1-yl)propyl]-4-(2,2,2-trifluoroethoxy)benzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

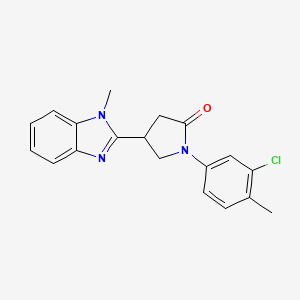

The compound “N-[3-(1H-imidazol-1-yl)propyl]-4-(2,2,2-trifluoroethoxy)benzenecarboxamide” is a complex organic molecule that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .

Synthesis Analysis

The synthesis of imidazole-containing compounds involves condensations of N-substituted piperidones with the appropriate imidazolpropyl groups . These intermediates are then reduced to the corresponding 3,7-diazabicyclo . The oxime at C-9 is benzoylated to yield the final product .Molecular Structure Analysis

The molecular structure of imidazole-containing compounds is characterized by an imidazolpropyl group attached to N-3, and at N-7 a Boc group, as well as a benzoylated-oximated group at C-9 .Chemical Reactions Analysis

Imidazole-containing compounds are amphoteric in nature, showing both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications

Synthesis and Cardiac Electrophysiological Activity

Research into N-substituted imidazolylbenzamides, including compounds similar to N-[3-(1H-imidazol-1-yl)propyl]-4-(2,2,2-trifluoroethoxy)benzenecarboxamide, has shown that these compounds can exhibit significant potency in vitro Purkinje fiber assays. They are comparable to sematilide, indicating their potential as selective class III agents for cardiac electrophysiological activity. This highlights the compound's relevance in developing new treatments for reentrant arrhythmias, with in vivo models showing promising results (Morgan et al., 1990).

Experimental and Theoretical Studies in Organic Chemistry

The functionalization reactions of related compounds, such as 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, with 2,3-diaminopyridine, have been studied both experimentally and theoretically. These studies help understand the chemical behavior and potential applications of N-[3-(1H-imidazol-1-yl)propyl]-4-(2,2,2-trifluoroethoxy)benzenecarboxamide in synthesis and design of novel organic compounds (Yıldırım et al., 2005).

Catalyst-Free Synthesis Applications

The compound's structural motif is explored in catalyst-free synthesis methods, leading to the creation of new classes of compounds. For example, fused tricyclic benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives were synthesized via an environmentally benign one-pot sequential four-component condensation reaction. This research points to the compound's utility in green chemistry and pharmaceutical synthesis without the need for catalysts, thus simplifying the synthesis process and reducing potential environmental impact (Shaabani et al., 2014).

properties

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-4-(2,2,2-trifluoroethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N3O2/c16-15(17,18)10-23-13-4-2-12(3-5-13)14(22)20-6-1-8-21-9-7-19-11-21/h2-5,7,9,11H,1,6,8,10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMIPOQVXFPVIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCN2C=CN=C2)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901326694 |

Source

|

| Record name | N-(3-imidazol-1-ylpropyl)-4-(2,2,2-trifluoroethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901326694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666012 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3-imidazol-1-ylpropyl)-4-(2,2,2-trifluoroethoxy)benzamide | |

CAS RN |

866153-64-2 |

Source

|

| Record name | N-(3-imidazol-1-ylpropyl)-4-(2,2,2-trifluoroethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901326694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-N-[2-methoxy-1-(5-methylfuran-2-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2443315.png)

![2-(2-chlorophenyl)sulfinyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2443316.png)

![5-chloro-N-[4-[[4-[(5-chlorothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide](/img/structure/B2443318.png)

![(Z)-4-methyl-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2443321.png)

![2-({1-[2-(piperidin-1-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2443325.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylthiazole-4-carboxamide](/img/structure/B2443326.png)

![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2443329.png)